molecular formula C11H11NS B1296047 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole CAS No. 7076-17-7

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole

Cat. No.: B1296047
CAS No.: 7076-17-7
M. Wt: 189.28 g/mol
InChI Key: WRRPWBHZXPUYPR-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C11H11NS It is characterized by a fused ring system that includes both an indole and a thiopyran ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiopyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiopyran rings.

Scientific Research Applications

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit the CCR5 receptor, which plays a role in inflammatory responses . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the presence of both indole and thiopyran rings

Properties

IUPAC Name

1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRPWBHZXPUYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302381
Record name 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7076-17-7
Record name 7076-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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